1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound characterized by its unique structural features and potential pharmacological applications. The compound is identified by the CAS number 1903886-51-0, with a molecular formula of and a molecular weight of 382.5 g/mol. It includes a sulfonyl group attached to a diazepane ring, which is further substituted with a phenylthio group and a ketone moiety, making it an interesting candidate for medicinal chemistry.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. Sulfonamides typically exhibit antibacterial properties, but derivatives like this one may have broader therapeutic potentials, including effects on the central nervous system due to the presence of the diazepane structure.
The synthesis of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one generally involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylthio)propan-1-one can be represented using various structural formulas:
Cc1csc(C(=O)N2CCCN(S(=O)(=O)c3cn(C)c(C)n3)CC2)c1
This notation highlights key features such as:
The compound exhibits significant steric hindrance due to its multiple substituents, which may influence its interaction with biological targets.
The compound may participate in various chemical reactions typical for sulfonamides and ketones:
These reactions are crucial for exploring potential modifications that could enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for this compound is not fully elucidated but can be hypothesized based on structural analogs:
Further studies are necessary to clarify these interactions and establish a detailed pharmacological profile.
While specific physical properties such as melting point and boiling point are not readily available, general characteristics include:
Key chemical properties include:
Relevant data such as density or flash point are not provided but would be important for handling and storage considerations in laboratory settings.
This compound has potential applications in various fields:
Research into this compound could lead to significant advancements in therapeutic options for conditions influenced by neurotransmitter systems or other biochemical pathways affected by sulfonamides.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9